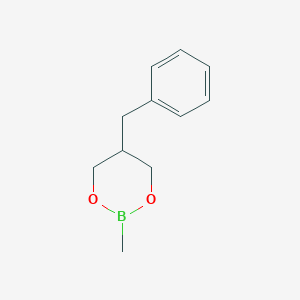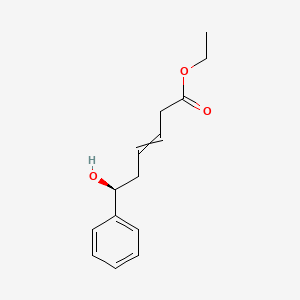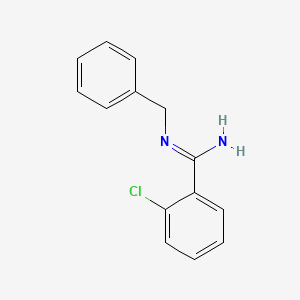
5-Benzyl-2-methyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンは、ホウ素含有ヘテロ環類に属する有機化合物です。この化合物は、ホウ素原子が2つの酸素原子と1つの炭素原子に結合したジオキサボリナン環構造を特徴としています。
製法
合成経路と反応条件
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンの合成は、一般的に、ホウ酸または三塩化ホウ素などのホウ素源の存在下、ベンジルアルコールと2-メチル-1,3-プロパンジオールを反応させることで行われます。反応は、トルエンまたはジクロロメタンなどの適切な溶媒中で還流条件下で行われます。混合物を加熱して、縮合反応によりジオキサボリナン環を形成させ、続いて精製工程により目的の生成物を単離します .
工業生産方法
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンの工業生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、連続フロー反応器や自動システムが組み込まれて、安定した生産が確保されます。触媒やクロマトグラフィーなどの高度な精製技術を使用することで、工業合成の効率がさらに向上します。
化学反応解析
反応の種類
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてボロン酸またはボレートエステルを形成することができます。
還元: 還元反応により、ホウ素含有環をより単純なホウ素化合物に変換することができます。
置換: ベンジル基とメチル基は、求核置換反応または求電子置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応は、通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます .
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりボロン酸が生成される場合があり、置換反応によりさまざまな官能基を持つ広範囲の誘導体が生成される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methyl-1,3,2-dioxaborinane typically involves the reaction of benzyl alcohol with 2-methyl-1,3-propanediol in the presence of a boron source, such as boric acid or boron trichloride. The reaction is carried out under reflux conditions with an appropriate solvent, such as toluene or dichloromethane. The mixture is heated to facilitate the formation of the dioxaborinane ring through a condensation reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
5-Benzyl-2-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンは、科学研究でさまざまな用途があります。
化学: ホウ素含有化合物の形成において、特に有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することが可能になり、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。
医学: 特に薬物送達システムおよびホウ素中性子捕捉療法(BNCT)の前駆体として、治療薬としての可能性を探るための研究が進行中です。
作用機序
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンがその効果を発揮する機構は、酵素や受容体などの分子標的との相互作用を含みます。ジオキサボリナン環内のホウ素原子は、タンパク質の求核性部位と可逆的な共有結合を形成し、その活性と機能を変化させることができます。この相互作用は、さまざまな生化学的経路を調節することができ、この化合物を細胞プロセスの研究における貴重なツールにします .
類似化合物の比較
類似化合物
5,5-ジメチル-2-フェニル-1,3,2-ジオキサボリナン: この化合物は、類似のジオキサボリナン環構造を持ちますが、置換基が異なるため、反応性と用途が異なります.
2-メチル-1,3,2-ジオキサボリナン: ベンジル基がないため、化学的性質と用途が異なります.
独自性
5-ベンジル-2-メチル-1,3,2-ジオキサボリナンは、ベンジル基とメチル基の両方が存在することで、安定性と反応性を高めています。これらの特徴は、生物分子との特定の相互作用を必要とする用途や、複雑な有機化合物の合成において特に役立ちます。
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound has a similar dioxaborinane ring structure but with different substituents, leading to variations in reactivity and applications.
2-Methyl-1,3,2-dioxaborinane: Lacks the benzyl group, resulting in different chemical properties and uses.
Uniqueness
5-Benzyl-2-methyl-1,3,2-dioxaborinane is unique due to the presence of both benzyl and methyl groups, which enhance its stability and reactivity. These features make it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
特性
CAS番号 |
672290-85-6 |
|---|---|
分子式 |
C11H15BO2 |
分子量 |
190.05 g/mol |
IUPAC名 |
5-benzyl-2-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H15BO2/c1-12-13-8-11(9-14-12)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChIキー |
MQXCZOWMWNBLML-UHFFFAOYSA-N |
正規SMILES |
B1(OCC(CO1)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)


![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)

![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)


![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
